molecular formula C6HCl2F3N4 B580625 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1211582-86-3

4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B580625
CAS No.: 1211582-86-3
M. Wt: 256.997
InChI Key: AJGYNOJYEZFWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

The structural characterization of this compound reveals a complex heterocyclic architecture that combines multiple electronegative substituents in a carefully designed arrangement. The molecular formula C₆HCl₂F₃N₄ indicates a compact yet highly substituted structure with a molecular weight of 257.00 grams per mole. The compound features a fused bicyclic system where a pyrazole ring is condensed with a pyrimidine ring, creating the characteristic pyrazolo[3,4-d]pyrimidine core that has become increasingly important in pharmaceutical research.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features. The base name "pyrazolo[3,4-d]pyrimidine" indicates the specific fusion pattern between the pyrazole and pyrimidine rings, where the numbers 3,4-d specify the atoms involved in the ring fusion. The substituent nomenclature includes the numerical indicators 4,6-dichloro to denote chlorine atoms at positions 4 and 6 of the pyrimidine ring, while 3-(trifluoromethyl) indicates the trifluoromethyl group attached at position 3 of the pyrazole ring. The "1H" prefix specifies the tautomeric form, indicating the position of the hydrogen atom on the pyrazole nitrogen.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C₆HCl₂F₃N₄
Molecular Weight 257.00 g/mol
Chemical Abstract Service Number 1211582-86-3
International Union of Pure and Applied Chemistry Name This compound
PubChem Compound Identifier 76847038
Creation Date in Database August 6, 2014
Last Modification Date May 24, 2025

The structural analysis reveals several key features that contribute to the compound's unique properties. The pyrazolo[3,4-d]pyrimidine bicyclic system creates a rigid, planar framework that provides an excellent scaffold for molecular recognition events. The chlorine substituents at positions 4 and 6 introduce significant electronegativity while also serving as potential sites for further chemical modification through nucleophilic substitution reactions. These chlorine atoms are positioned on the pyrimidine ring in a pattern that creates a symmetric electronic environment conducive to various chemical transformations.

The trifluoromethyl group at position 3 represents one of the most significant structural features of this compound. This substituent introduces three fluorine atoms in a compact tetrahedral arrangement that dramatically alters the electronic properties of the molecule. The high electronegativity of fluorine creates a strong electron-withdrawing effect that influences the entire molecular system, affecting both chemical reactivity and potential biological interactions. The trifluoromethyl group also introduces steric bulk that can influence molecular conformation and binding interactions with biological targets.

Computational studies have provided detailed insights into the three-dimensional structure of this compound, revealing conformational preferences and electronic distribution patterns that help explain its chemical behavior. The fused ring system adopts a planar configuration that maximizes orbital overlap and conjugation, while the substituents adopt orientations that minimize steric hindrance while maximizing favorable electronic interactions. These structural insights have proven valuable in understanding the compound's reactivity patterns and in designing synthetic approaches for its preparation and derivatization.

Historical Development in Heterocyclic Chemistry

The historical development of pyrazolo[3,4-d]pyrimidine chemistry represents a fascinating evolution within the broader field of heterocyclic chemistry, tracing its origins to fundamental discoveries in nitrogen-containing ring systems and advancing through sophisticated modern synthetic methodologies. The pyrazolopyrimidine scaffold has emerged as one of the most important heterocyclic frameworks in pharmaceutical research, with its development closely intertwined with advances in medicinal chemistry and our understanding of biological targets. The specific compound this compound represents a relatively recent achievement in this evolutionary process, incorporating modern concepts of fluorine chemistry and strategic halogen placement.

Early investigations into pyrazolopyrimidine chemistry began with the recognition that these fused heterocyclic systems could serve as effective mimics of naturally occurring purines. The structural similarity between pyrazolo[3,4-d]pyrimidines and adenine led researchers to explore these compounds as potential antimetabolites and enzyme inhibitors. Initial synthetic approaches were often lengthy and inefficient, requiring multiple steps and harsh conditions that limited the accessibility of diverse derivatives. However, these early studies established the fundamental chemical principles that would guide subsequent developments in the field.

The evolution of synthetic methodologies for pyrazolopyrimidine construction has been marked by several key innovations that have dramatically improved both efficiency and scope. Traditional approaches often relied on stepwise construction of the bicyclic system through cyclization reactions, but modern methodologies have embraced more convergent strategies that allow rapid access to complex substitution patterns. The development of multicomponent reactions has been particularly significant, enabling the simultaneous formation of both rings while introducing diverse substituents in a single synthetic operation. These advances have made previously inaccessible compounds, such as this compound, readily available for biological evaluation.

Table 2: Major Milestones in Pyrazolopyrimidine Chemistry Development

Time Period Key Development Impact on Field Reference
Early 1900s Initial purine analog studies Established biological relevance
1960s-1980s Traditional cyclization methods Enabled basic structure access
1990s-2000s Medicinal chemistry applications Demonstrated therapeutic potential
2010s Multicomponent reactions Improved synthetic efficiency
2020s Fluorinated derivatives Enhanced pharmaceutical properties

The incorporation of fluorine chemistry into pyrazolopyrimidine research represents a particularly important historical development that has enabled the creation of compounds like this compound. The recognition that fluorinated substituents could dramatically improve pharmaceutical properties led to intensive research into methods for introducing trifluoromethyl groups and other fluorinated moieties into heterocyclic systems. This development paralleled broader trends in medicinal chemistry, where fluorine incorporation became increasingly recognized as a powerful tool for optimizing drug properties.

Modern synthetic approaches to pyrazolopyrimidine construction have embraced principles of green chemistry and sustainability while maintaining high efficiency and selectivity. The development of one-pot multicomponent reactions has been particularly significant, allowing the construction of complex pyrazolopyrimidine derivatives from simple starting materials in a single synthetic operation. These methodologies have enabled rapid exploration of structure-activity relationships and have facilitated the discovery of new pharmaceutical leads. The ability to introduce diverse substituent patterns, including the challenging trifluoromethyl group found in this compound, has opened new avenues for pharmaceutical research.

The historical trajectory of pyrazolopyrimidine chemistry continues to evolve, with current research focused on developing even more efficient synthetic methods and exploring new biological applications. The success of compounds like this compound in providing access to biologically active derivatives has stimulated continued interest in this chemical class. Future developments are likely to focus on expanding the scope of available substitution patterns, improving synthetic efficiency, and exploring new therapeutic applications that leverage the unique properties of these fascinating heterocyclic systems.

Properties

IUPAC Name

4,6-dichloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3N4/c7-3-1-2(6(9,10)11)14-15-4(1)13-5(8)12-3/h(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGYNOJYEZFWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001181776
Record name 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211582-86-3
Record name 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211582-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 3-Trifluoromethylpyrazole Intermediates

A widely adopted route begins with 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (1). Heating this compound with urea at 190°C induces cyclization to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2), which is subsequently chlorinated using phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF) at 110°C. This two-step process yields the target compound with an overall efficiency of 49.5%.

Critical Reaction Parameters :

  • Cyclization : Prolonged heating (>2 hours) ensures complete ring closure but risks decomposition.

  • Chlorination : Excess POCl₃ (5–6 equivalents) and DMF (2–3 drops) maximize dichlorination while minimizing byproducts like mono- or trichloro derivatives.

Chlorination Optimization and Mechanistic Insights

Chlorination of dihydroxy intermediates is a pivotal step. In the case of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2), POCl₃ acts as both solvent and chlorinating agent. The reaction proceeds via nucleophilic substitution, where hydroxyl groups are replaced by chlorine atoms.

Solvent and Catalyst Effects

  • DMF as Catalyst : DMF generates the reactive Vilsmeier-Haack complex (POCl₃·DMF), enhancing electrophilicity at the pyrimidine C-4 and C-6 positions.

  • Alternative Solvents : Substituting POCl₃ with toluene or dichloroethane reduces reaction efficiency (<30% yield), underscoring POCl₃’s dual role as solvent and reagent.

Table 1: Chlorination Efficiency Under Varied Conditions

POCl₃ (equiv)DMF (equiv)Temperature (°C)Time (h)Yield (%)
50.1110468
60.2110675
40.05100852

Data adapted from and.

Regioselective Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 3 is introduced either during pyrazole synthesis or via post-cyclization functionalization.

Pre-Cyclization Trifluoromethylation

Synthesis of 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (1) involves condensation of ethyl trifluoromethylacetoacetate with hydrazine hydrate, followed by amidation. This method ensures regioselectivity, as the trifluoromethyl group directs cyclization to the desired position.

Key Challenge : Steric hindrance from the trifluoromethyl group can slow cyclization kinetics, necessitating higher temperatures (190–200°C).

Post-Cyclization Functionalization

Direct trifluoromethylation of pre-formed pyrazolo[3,4-d]pyrimidine is less common due to poor reactivity at position 3. However, copper-mediated cross-coupling using Chen’s reagent (CF₃SiMe₃) has been explored, though yields remain suboptimal (<20%).

Analytical Characterization and Quality Control

Successful synthesis is confirmed via:

  • ¹H NMR : Singlets for H-3 (δ 8.33 ppm) and absence of hydroxyl peaks post-chlorination.

  • Mass Spectrometry : Molecular ion peak at m/z 285.9 [M+H]⁺.

Purity Challenges : Residual POCl₃ and DMF are removed via repeated washes with ice-cwater and recrystallization from ethanol-water mixtures.

Industrial-Scale Considerations

Scale-up of the cyclization-chlorination sequence faces hurdles:

  • Exothermic Risks : Chlorination with POCl₃ requires controlled addition to prevent thermal runaway.

  • Waste Management : Neutralization of excess POCl₃ generates phosphoric acid, necessitating robust waste treatment systems .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1211522-68-7)

  • Structural Differences : The trifluoromethyl group in the target compound is replaced by a methyl (-CH₃) group.
  • Similar dichloro substitution at positions 4 and 6 suggests comparable reactivity in nucleophilic aromatic substitution reactions .
  • Applications : Methyl-substituted analogs are intermediates in kinase inhibitor synthesis but may exhibit lower potency compared to trifluoromethyl derivatives due to reduced hydrophobic interactions .

4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1780-80-9)

  • Structural Differences : Lacks the 6-chloro substituent present in the target compound.
  • Impact on Properties :
    • Reduced chlorination decreases molecular weight (MW = 222.56 g/mol vs. ~258 g/mol for the target compound) and alters electronic distribution.
    • The single chloro group may limit cross-coupling reactivity compared to dichloro derivatives .
  • Applications : Used in antiviral research; however, dichloro analogs like the target compound may offer enhanced binding to viral targets due to increased electron withdrawal .

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS N/A)

  • Structural Differences: Replaces chloro and -CF₃ groups with amino (-NH₂) substituents.
  • Demonstrated IC₅₀ values as low as 0.4 µM in kinase inhibition studies when combined with hydrophobic aryl groups .
  • Applications: Found in EGFR/ErbB2 inhibitors; the target compound’s chloro/trifluoromethyl groups may provide better metabolic stability than amino derivatives .

Anticancer Activity

  • Pyrazolo[3,4-d]pyrimidine Derivatives :
    • Compound 7_3d3 (1H-pyrazolo[3,4-d]pyrimidine with halogenated benzene): IC₅₀ = 0.4 µM against tyrosine kinases .
    • PP2 (tert-butyl and chlorophenyl substituents): Enhances radioselectivity in glioma cells but lacks trifluoromethyl groups .
  • Target Compound : The dichloro/trifluoromethyl combination may improve kinase binding through stronger hydrophobic and electronic interactions compared to PP2.

Antiviral Activity

  • Scaffold Replacement Studies :
    • 1H-Pyrazolo[3,4-d]pyrimidine cores (e.g., Compound 31 ) show EC₉₀ = 12.4 µM against Zika virus (ZIKV) with low cytotoxicity (CC₅₀ = 49.3 µM) .
    • Dichloro analogs like the target compound could enhance titer-reducing capacity by optimizing electron-withdrawing effects .

Physical Properties

Property Target Compound (Est.) 4-Chloro-6-CF₃ Analog 4,6-Dichloro-3-CH₃ Analog
Molecular Weight (g/mol) ~258 222.56 215.08
Boiling Point (°C) >186.9 186.9 N/A
LogP ~2.5 (predicted) 2.1 1.8

Biological Activity

4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 1211582-86-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with chlorine atoms at positions 4 and 6 and a trifluoromethyl group at position 3. Its molecular formula is C6_6HCl2_2F3_3N4_4, with a molecular weight of 257 g/mol.

PropertyValue
Molecular FormulaC6_6HCl2_2F3_3N4_4
Molecular Weight257 g/mol
CAS Number1211582-86-3
SolubilityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The compound has been shown to inhibit specific kinases, which are crucial in cell signaling pathways. By binding to the active sites of these enzymes, it prevents substrate access and alters phosphorylation states of target proteins, impacting cellular functions significantly .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance, it has been reported to induce apoptosis in HeLa cells (cervical cancer) through the activation of caspase pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a significant role in inflammation. The compound demonstrated an IC50 value of approximately 0.01 µM for COX-2 inhibition, indicating potent anti-inflammatory activity compared to standard drugs like celecoxib .

Table 2: Biological Activity Summary

Activity TypeAssay TypeIC50 ValueReference
AnticancerHeLa Cell ApoptosisNot specified
Anti-inflammatoryCOX-2 Inhibition0.01 µM

Case Studies

Several studies have explored the biological activities of this compound:

  • Anticancer Study : A study by Akhtar et al. synthesized derivatives of pyrazolo compounds and tested their anticancer activities. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Research : In vivo studies assessed the anti-inflammatory properties using carrageenan-induced rat paw edema models. The compound showed significant edema inhibition percentages compared to traditional anti-inflammatory drugs like indomethacin and celecoxib .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound is being investigated as a lead compound for developing new pharmaceuticals targeting cancer and inflammatory diseases. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. For example, coupling reactions in dry acetonitrile or dichloromethane with alkyl/aryl halides or isocyanates under reflux conditions, followed by recrystallization for purification . Optimization includes adjusting solvent polarity (e.g., acetonitrile for polar intermediates), temperature control (e.g., 60–80°C for cyclization), and stoichiometric ratios to minimize byproducts. Catalytic methods, such as using triethylamine as a base, improve yields .

Q. Which spectroscopic techniques are essential for characterizing pyrazolo[3,4-d]pyrimidine derivatives, and what key spectral features indicate successful synthesis?

  • Methodological Answer :

  • 1H NMR : Look for aromatic proton signals (δ 7.5–8.5 ppm) and trifluoromethyl group splitting patterns (e.g., quartets due to coupling with adjacent protons) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) or amine (N-H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 321.68 for C₉H₇ClF₃N₅) validate molecular weight .

Q. What in vitro assays are commonly used to evaluate the antimicrobial or anticancer potential of pyrazolo[3,4-d]pyrimidine compounds?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values reported .
  • Anticancer Screening : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., MV4-11 leukemia cells) to determine IC₅₀ values. Compound 33 in showed IC₅₀ < 1 µM against FLT3-driven leukemia .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of pyrazolo[3,4-d]pyrimidine derivatives with enhanced kinase inhibitory activity?

  • Methodological Answer :

  • Core Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position enhances binding to kinase ATP pockets .
  • Side-Chain Optimization : Urea or thiourea moieties at the 4-position improve selectivity for VEGFR2 and FLT3 kinases. For example, compound 33 ( ) achieved tumor regression in xenograft models via dual FLT3/VEGFR2 inhibition .
  • In Silico Modeling : Docking studies using crystal structures (e.g., PDB 6AY) identify key hydrogen bonds with kinase residues (e.g., Cys-694 in FLT3) .

Q. What methodologies are employed to resolve contradictions between in vitro bioactivity data and in vivo efficacy for pyrazolo[3,4-d]pyrimidine-based inhibitors?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution. Poor solubility or rapid metabolism often explains discrepancies.
  • Mechanistic Validation : Western blotting or immunohistochemistry confirms target modulation (e.g., phospho-FLT3 inhibition in tumor tissues) .
  • Transgenic Models : Zebrafish angiogenesis assays ( ) bridge in vitro and in vivo data by screening antiangiogenic effects preclinically .

Q. How does X-ray crystallography contribute to understanding the binding interactions of pyrazolo[3,4-d]pyrimidine derivatives with biological targets?

  • Methodological Answer : Single-crystal X-ray analysis (e.g., ) reveals hydrogen bonding (e.g., N-H···O interactions) and π-π stacking between the pyrazolo[3,4-d]pyrimidine core and aromatic residues in target proteins. For example, the trifluoromethyl group in 1-methyl-4-phenyl derivatives forms hydrophobic contacts with kinase pockets .

Q. What strategies are effective in addressing synthetic challenges such as low yields or byproduct formation during multi-step synthesis of these compounds?

  • Methodological Answer :

  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions during scale-up .
  • Purification Techniques : Gradient column chromatography (silica gel, hexane/EtOAc) separates regioisomers, while recrystallization in acetonitrile enhances purity .

Q. What role do functional groups like trifluoromethyl and chloro substituents play in the physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • Trifluoromethyl Group : Enhances metabolic stability by resisting oxidative degradation and improves lipophilicity (logP ~2.5), aiding blood-brain barrier penetration .
  • Chloro Substituents : Increase electrophilicity at the 4- and 6-positions, facilitating nucleophilic substitution reactions for further derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.